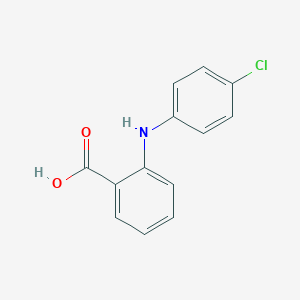

2-(4-Chloroanilino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPXKMADXYVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332632 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-35-8 | |

| Record name | 2-(4-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chloroanilino Benzoic Acid

Direct Synthesis Approaches

The direct construction of the 2-(4-chloroanilino)benzoic acid framework relies on several key carbon-nitrogen bond-forming reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of 2-chlorobenzoic acid with 4-chloroaniline (B138754).

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. wikipedia.orgacsgcipr.org

Key components of the Buchwald-Hartwig reaction for this synthesis are:

Aryl Halide: 2-chlorobenzoic acid or its ester derivative.

Amine: 4-chloroaniline.

Palladium Catalyst: A source of palladium(0), such as Pd(OAc)₂ or a pre-formed complex. libretexts.orgacsgcipr.org

Ligand: Phosphine-based ligands like XPhos or BrettPhos are commonly used. nih.govorganic-chemistry.org

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required. libretexts.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative route to this compound. This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.orgscranton.edu In the context of synthesizing the target molecule, this would typically involve the reaction of a suitably activated benzoic acid derivative with 4-chloroaniline.

For a successful SNAr reaction, the benzoic acid ring needs to be activated by electron-withdrawing groups to facilitate the nucleophilic attack by the aniline (B41778). libretexts.org The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. scranton.edu

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction often requires high temperatures and polar solvents. wikipedia.org A modified, milder version of the Ullmann reaction can be employed for the synthesis of N-aryl anthranilic acids. For instance, the coupling of 2-chlorobenzoic acid with anilines can be achieved using a copper catalyst, such as a mixture of Cu and Cu₂O, in a solvent like 2-ethoxyethanol at elevated temperatures. nih.gov The Goldberg reaction is a specific variation of the Ullmann condensation that couples an aniline with an aryl halide. wikipedia.org

Multi-Step Organic Synthesis Routes

In some cases, a multi-step pathway may be employed to synthesize this compound. One such approach involves the initial synthesis of a biphenyl precursor followed by a series of transformations. For example, a synthetic route to a related compound, 2-(4'-chlorophenyl)aniline, starts from 9-fluorenone. This process involves a ring-opening reaction, followed by chlorination, amide formation, and a Hofmann rearrangement. google.com While this specific example leads to an aniline derivative, a similar multi-step logic could be adapted to produce the target benzoic acid by modifying the starting materials and reaction sequence. For instance, starting with a different fluorenone derivative could potentially lead to the desired this compound after the ring-opening and subsequent steps.

Derivatization and Analog Synthesis

The structural framework of this compound allows for various chemical modifications to generate a library of analogs with potentially altered properties.

Modifications at the Benzoic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. libretexts.orgresearchgate.net The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. libretexts.org Alternatively, esters can be formed under milder conditions. For instance, reacting the benzoic acid with an alcohol in the presence of a tin(II) compound as a catalyst can yield the corresponding ester. google.com Another method involves the use of trichloroacetimidates as electrophiles, which can form esters without the need for strong acid promoters. nih.gov

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide. khanacademy.org Direct condensation of the carboxylic acid and amine can also be achieved using coupling agents or, in some cases, Lewis acid catalysts like TiCl₄. nih.gov

The following table summarizes some common derivatization reactions at the benzoic acid moiety:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

Substituent Effects on the Aniline Moiety

Research on related N-aryl anthranilic acids has shown that the electronic nature of substituents on the aniline ring does not have a significant impact on the efficiency of copper-catalyzed amination reactions. nih.gov Both electron-donating and electron-withdrawing groups on the aniline are well-tolerated. However, steric hindrance, such as the presence of two ortho-substituents on the aniline ring, can lead to a decrease in reaction yields. nih.gov

The following table provides examples of how different substituents on the aniline moiety might influence the properties of this compound analogs:

| Substituent at para-position of Aniline | Electronic Effect | Potential Impact on Properties |

| -OCH₃ (Methoxy) | Electron-donating | May increase electron density on the aniline ring and nitrogen atom. |

| -NO₂ (Nitro) | Electron-withdrawing | May decrease electron density on the aniline ring and nitrogen atom. |

| -CH₃ (Methyl) | Electron-donating (weak) | May slightly increase electron density. |

| -Br (Bromo) | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall electron-withdrawing effect, may influence reactivity and biological activity. |

Incorporation into Hybrid Molecular Architectures (e.g., with heterocycles)

The this compound framework serves as a versatile precursor for the synthesis of various heterocyclic compounds, leading to hybrid molecules with significant biological potential. The inherent reactivity of its carboxylic acid and secondary amine functionalities allows for a range of cyclization and condensation reactions.

One of the most prominent applications is in the synthesis of acridines and acridones . These tricyclic structures are accessible through intramolecular cyclization of N-arylanthranilic acids. For instance, the cyclization of this compound can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid to yield 9-chloroacridine derivatives, which can be further functionalized.

Another important class of heterocycles derived from this scaffold are quinazolines and quinazolinones . These are typically synthesized by reacting the anthranilic acid derivative with a one-carbon synthon, such as formamide or orthoesters. The initial condensation forms an intermediate which then undergoes cyclization to the quinazolinone ring system.

Furthermore, this compound can be utilized in the construction of benzoxazinones . This is generally achieved through cyclization reactions that involve the carboxylic acid group and a suitable reagent to form the oxazinone ring. These heterocyclic systems are of interest due to their diverse pharmacological activities.

The following table summarizes some of the key heterocyclic systems synthesized from N-arylanthranilic acid precursors and the typical reagents used.

| Heterocyclic System | Precursor | Typical Reagents/Conditions | Reference Class |

| Acridones | N-Phenylanthranilic acid | Concentrated Sulfuric Acid, Heat | General Acridone Synthesis |

| Quinazolinones | N-Phenylanthranilic acid | Formic Acid, Acetic Anhydride | General Quinazolinone Synthesis |

| Benzoxazinones | N-Phenylanthranilic acid | Acetic Anhydride | General Benzoxazinone Synthesis |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, yield, and sustainability of this compound synthesis, researchers have explored advanced techniques that offer significant advantages over traditional methods.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net In the context of this compound synthesis, microwave-assisted Ullmann condensation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. mit.edumdpi.com This technique allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner product formation. mit.edu

For example, the synthesis of N-phenylanthranilic acid derivatives via Ullmann condensation of 2-chlorobenzoic acid with anilines can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours of refluxing. nih.govmit.edumdpi.com The use of a solid support, such as bentonite, in a "dry media" microwave synthesis can further enhance the reaction efficiency. mit.edu

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Phenylanthranilic Acid

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 5 hours | Good | mit.edu |

| Microwave Irradiation | 90 seconds | 98% | mit.edu |

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including improved safety, better heat and mass transfer, and the potential for automation and scale-up. durham.ac.ukwikipedia.org While specific literature on the direct flow synthesis of this compound is emerging, the principles of flow chemistry have been successfully applied to related reactions, such as the Ullmann condensation.

A convenient and efficient flow method for Ullmann condensations has been described using a commercially available copper tube flow reactor (CTFR). mit.edu This approach eliminates the need for additional metal catalysts, ligands, or reagents, with the heated copper tubing itself promoting the reaction. mit.edu Such a setup could be readily adapted for the continuous production of this compound, offering a safer and more efficient alternative to batch processing. The synthesis of mefenamic acid, a closely related N-arylanthranilic acid, has been explored with a focus on developing a short-flow process to improve efficiency and reduce costs. google.com

The synthesis of this compound, primarily through the Ullmann condensation or Buchwald-Hartwig amination, is heavily reliant on the development of efficient catalytic systems.

Copper-Catalyzed Synthesis: The traditional Ullmann condensation utilizes copper powder or copper salts as catalysts. scirp.orgmdpi.com Significant advancements have been made to improve the efficiency of this reaction under milder conditions. The use of copper(I) oxide (Cu₂O) as a catalyst has been shown to be effective for the amination of 2-chlorobenzoic acids. scirp.org A chemo- and regioselective copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids with aniline derivatives has been developed, which notably eliminates the need for protecting the acid functionality and produces a wide range of N-aryl anthranilic acid derivatives in high yields. scirp.orgmdpi.com

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. wikipedia.org This reaction typically employs a palladium catalyst in combination with a suitable ligand, such as a biarylphosphine. Palladium-catalyzed N-allylation of unprotected anthranilic acids has also been reported, demonstrating the versatility of this approach. durham.ac.uk While highly effective, the cost of palladium and the need to remove residual metal from the final product are important considerations for industrial applications.

Table 2: Catalyst Systems for the Synthesis of N-Aryl Anthranilic Acids

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper/Copper(I) Oxide | Ullmann Condensation | Cost-effective, regioselective | scirp.orgmdpi.com |

| Palladium/Biarylphosphine Ligand | Buchwald-Hartwig Amination | Milder conditions, broader scope | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. In the context of this compound synthesis, several strategies align with these principles.

One key aspect is the use of more environmentally benign solvents. Research has demonstrated the feasibility of conducting the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives in water, which is a significant improvement over traditional high-boiling organic solvents like DMF or NMP. mdpi.com

Furthermore, the development of catalyst systems that operate under milder conditions and with higher efficiency contributes to a greener process by reducing energy consumption and waste generation. nih.gov Microwave-assisted synthesis, as discussed earlier, is also considered a green chemistry approach due to its energy efficiency and reduced reaction times. nih.gov

The concept of atom economy is also crucial. Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. The development of catalytic C-H activation and functionalization strategies, while still in early stages for this specific molecule, holds promise for more atom-economical syntheses in the future.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for determining the purity of a synthesized compound like 2-(4-Chloroanilino)benzoic acid and for isolating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: A common approach for analyzing aromatic carboxylic acids like this compound is reverse-phase HPLC (RP-HPLC) ekb.egusda.gov. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

For this compound, a typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol ekb.egusda.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from more or less polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings and carbonyl group in the molecule absorb UV light at specific wavelengths (e.g., 254 nm) usda.gov. The retention time of the compound under specific conditions serves as a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol and Buffered Water (e.g., 0.1% Formic Acid) | Elution of the analyte from the column |

| Elution | Gradient | To resolve compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape |

| Detection | UV at 254 nm or 280 nm | To detect and quantify the analyte |

| Column Temp. | 30-40 °C | To ensure reproducible retention times |

Gas Chromatography (GC)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound like this compound, which has a relatively high boiling point and a polar carboxylic acid group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector.

Research Findings: To make the compound suitable for GC analysis, a derivatization step is typically required. The polar carboxylic acid group is converted into a more volatile ester, such as a methyl ester, by reacting it with a reagent like diazomethane or by using an acidic methanol solution. This process increases the compound's volatility and thermal stability.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification nih.gov. The separation occurs in a column coated with a nonpolar or medium-polarity stationary phase. The retention time provides an indication of the compound's identity, while the mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint, confirming the structure nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. This hyphenated technique is exceptionally useful for the analysis of this compound in complex matrices and for confirming its molecular weight.

Research Findings: Using the same reverse-phase HPLC conditions described previously, the eluent from the column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In negative ion mode, ESI would deprotonate the carboxylic acid, generating the [M-H]⁻ ion, where M is the molecular mass of the compound. For this compound (C₁₃H₁₀ClNO₂), the expected molecular weight is approximately 247.67 g/mol . Therefore, the mass spectrometer would detect a prominent ion at an m/z (mass-to-charge ratio) of approximately 246.03 nih.gov. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental formula. Sometimes, derivatization is used to enhance ionization efficiency for certain compounds mdpi.com.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are vital for confirming the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Research Findings: For this compound, the NMR spectra would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR: The spectrum would show distinct signals for the different types of protons in the molecule.

A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).

A signal for the amine proton (-NH-), its chemical shift and appearance (broad or sharp) depending on the solvent and concentration.

A series of signals in the aromatic region (approximately 6.5-8.5 ppm) for the eight protons on the two benzene (B151609) rings. The protons on the benzoic acid ring and the 4-chloroaniline (B138754) ring would have characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) due to coupling with adjacent protons. For example, the protons on the chloro-substituted ring often appear as two distinct doublets (an AA'BB' system).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments.

A signal for the carbonyl carbon of the carboxylic acid group would appear significantly downfield (typically ~169 ppm) rsc.org.

Multiple signals would be observed in the aromatic region (~115-150 ppm) for the 12 carbons of the two benzene rings. Due to symmetry in the 4-chloroanilino moiety, some carbon signals may overlap. The carbons directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbon to which the carboxyl group is attached, would have distinct chemical shifts rsc.orgdocbrown.info.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (C=O) | ~169.2 | Deshielded by two oxygen atoms |

| Aromatic C-N (Anilino) | ~142.1 | Attached to electronegative nitrogen |

| Aromatic C-Cl | ~125.9 | Attached to electronegative chlorine |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Research Findings: The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid docbrown.info.

A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid rsc.orgdocbrown.info.

A medium absorption band around 3300-3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

Absorptions in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings docbrown.info.

A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-850 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1670 - 1700 (strong) |

| Secondary Amine | N-H Stretch | 3300 - 3400 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized. The electron ionization (EI) method results in the fragmentation of the molecule, and the resulting mass spectrum displays numerous peaks. The most significant peaks observed for this compound are detailed below. The molecular weight of the compound is 247.67 g/mol . nih.gov The mass spectrum shows a top peak at an m/z of 247, corresponding to the molecular ion. nih.gov Other significant fragment peaks are observed at m/z 229 and 194. nih.gov

Solid-State Characterization and Crystallography

The study of a compound in its solid state provides crucial information about the arrangement of molecules in a crystal lattice, which influences its physical properties. Techniques like single-crystal X-ray diffraction are fundamental in elucidating these three-dimensional structures.

Single-Crystal X-ray Diffraction

While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided search results, extensive research has been conducted on its isomers and analogs, offering valuable comparative insights. For instance, the crystal structure of a related isomer, 4-(3-Chloroanilino)benzoic acid, has been determined. iucr.orgiucr.org High-quality single crystals were obtained by slow evaporation, and their structure was elucidated by single-crystal X-ray diffraction. iucr.orgiucr.org This analysis revealed that the molecule possesses a twisted conformation, with a significant dihedral angle of 34.66 (6)° between its two aromatic rings. iucr.orgiucr.org This twisting is attributed to the repulsion between hydrogen atoms located ortho to the amine group on both rings. iucr.org

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C13H10ClNO2 | iucr.orgiucr.org |

| Dihedral Angle (between aromatic rings) | 34.66 (6)° | iucr.orgiucr.org |

Similarly, the crystal structure of 2-(4-chlorobenzamido)benzoic acid, a related amide, shows that the central amide segment is twisted away from the carboxy- and chloro-substituted benzene rings by 13.93 (17)° and 15.26 (15)°, respectively. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)

The crystal packing and stability of these molecules are governed by various intermolecular interactions. In the solid state, carboxylic acid derivatives frequently form dimers through hydrogen bonding. This is observed in the crystal structure of the isomer 4-(3-Chloroanilino)benzoic acid, where molecules pair up to form acid-acid dimers via O—H⋯O hydrogen bonds. iucr.orgiucr.org

Polymorphism and Cocrystal Formation Studies

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study, as different polymorphs can have distinct physical properties. Research on analogs of this compound, such as 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), has explored this phenomenon. rsc.orguky.edu Studies on 2-DCABA have identified three different forms: two polymorphs (I and II) and one cocrystal salt. rsc.orguky.edu

The polymorphism in this system appears to stem from the molecule's conformational flexibility. rsc.orguky.edu The investigation into another analog, 4-chloro-phenylanthranilic acid (CPAA), also revealed the existence of three polymorphs. researchgate.net In the case of CPAA, both the molecule's conformational flexibility and the presence of sp2 C-H⋯Cl hydrogen bonds seem to be the driving forces behind its polymorphism. researchgate.net Hirshfeld analysis of these related structures has been used to reveal the different intermolecular interactions, such as H⋯H, C⋯H, H⋯Cl, and H⋯O contacts, that contribute to the stability of the various crystal forms. researchgate.net These studies underscore the influence of subtle changes in chemical structure, such as the position or number of chloro-substituents, on the resulting solid-state structures and polymorphism. researchgate.net

Biological Activity and Molecular Mechanisms of Action of 2 4 Chloroanilino Benzoic Acid

Anti-Inflammatory Research

Research into the specific anti-inflammatory mechanisms of 2-(4-Chloroanilino)benzoic acid is an area of ongoing investigation. While the broader class of N-phenylanthranilic acid derivatives has been noted for anti-inflammatory properties, detailed molecular studies directly on this compound are not extensively available in publicly accessible scientific literature. The following sections outline key areas of anti-inflammatory research and the current status of knowledge regarding this specific compound.

Inhibition of Cyclooxygenases (COX) and other Inflammatory Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.govnih.gov While derivatives of 2-amino benzoic acid have been synthesized and screened for anti-inflammatory activities, specific studies detailing the inhibitory action of this compound on COX-1 and COX-2 or other inflammatory enzymes are not readily found in the current body of scientific literature. nih.gov Therefore, its precise mechanism and selectivity profile concerning COX inhibition remain to be elucidated.

Modulation of Prostaglandin Synthesis Pathways

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation. The synthesis of prostaglandins is a complex pathway initiated by the action of COX enzymes on arachidonic acid. nih.govyoutube.com The modulation of this pathway is a primary target for anti-inflammatory drugs. nih.gov Currently, there is a lack of specific research detailing how this compound directly modulates the intricate pathways of prostaglandin synthesis.

Tumor Necrosis Factor Alpha Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase that cleaves the membrane-bound precursor of Tumor Necrosis Factor-Alpha (TNF-α) to its soluble, active form. nih.govscbt.com As TNF-α is a potent pro-inflammatory cytokine, inhibiting TACE is a therapeutic strategy for a range of inflammatory conditions. nih.govebi.ac.ukplos.org However, there are no specific studies available in the scientific literature that investigate the inhibitory activity of this compound against TACE.

Immunomodulatory Effects on T-Cell Populations and Gene Expression (e.g., FoxP3)

The modulation of T-cell populations and the expression of key regulatory genes like FoxP3 are crucial aspects of immunomodulation. FoxP3 is a transcription factor that is essential for the development and function of regulatory T (Treg) cells, which play a critical role in maintaining immune homeostasis. nih.govnih.govresearchgate.net Certain benzoic acid derivatives have been shown to influence T-cell populations and FoxP3 expression. For instance, a study on 2-(3-(chloromethyl)benzoyloxy)benzoic acid demonstrated an increase in the CD4+ regulatory T-cell population and FoxP3 expression in a lipopolysaccharide-induced mouse model. inabj.orgoaji.net However, direct research on the immunomodulatory effects of this compound on T-cell populations and FoxP3 gene expression has not been reported in the available scientific literature.

Mast Cell Degranulation Inhibition

Mast cell degranulation is a critical event in allergic and inflammatory responses, leading to the release of histamine and other inflammatory mediators. nih.govmdpi.comnih.gov The inhibition of this process is a key target for anti-allergic and anti-inflammatory drugs. researchgate.netiasp-pain.org While some derivatives of anthranilic acid, such as Tranilast, have been shown to inhibit mast cell degranulation, there is a lack of specific studies investigating the effect of this compound on this process. nih.gov

Anticancer and Cytotoxic Activities

While direct studies on the anticancer and cytotoxic activities of this compound are limited, research on its derivatives has shown promising results in these areas. The N-(4-chlorophenyl)anthranilic acid scaffold appears to be a viable starting point for the development of novel anticancer agents.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their potential to inhibit kinases and exhibit anticancer activity. One compound from this series, compound 4j , demonstrated notable inhibitory properties against glioma cells. Further screening revealed that compound 4j acts as a low micromolar inhibitor of the kinase AKT2/PKBβ, a key component of a major oncogenic pathway in glioma. nih.gov

Another study focused on novel mitochondria-targeting N-(4-chlorophenyl)-γ-amino acid derivatives. Several of these compounds exhibited significant anticancer activity against A549 Non-Small Cell Lung Cancer (NSCLC) cells. The most potent compound, 7g , which contains a 3,4-dichlorophenyl moiety, was found to induce mitochondrial injury, leading to the production of reactive oxygen species (ROS) and the inhibition of ATP synthesis. ktu.edu

Furthermore, a study on organodiselenide-tethered methyl anthranilates, which are derivatives of the basic anthranilic acid structure, also reported notable cytotoxic activities against HepG2 and MCF-7 cancer cell lines. mdpi.com

The cytotoxic activities of some of these derivatives are summarized in the table below.

| Compound Derivative | Cancer Cell Line | IC50 / EC50 | Reference |

| Compound 4j (a pyrano[2,3-c]pyrazole derivative) | Glioblastoma | Not specified in abstract | nih.gov |

| Compound 7g (a γ-amino acid derivative) | A549 (NSCLC) | 38.38 µM | ktu.edu |

| Organodiselenide 14 | HepG2 | 3.57 ± 0.1 µM | mdpi.com |

| Organodiselenide 5 | HepG2 | 7.08 ± 0.6 µM | mdpi.com |

| Organodiselenide 15 | HepG2 | 6.48 ± 0.4 µM | mdpi.com |

These findings suggest that the this compound scaffold holds potential for the development of new anticancer therapies, although further research is needed to fully elucidate the activity of the parent compound and optimize its derivatives.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The direct cytotoxic effects of this compound against a wide array of cancer cell lines have not been extensively documented in peer-reviewed literature. However, the foundational components of its structure, aniline (B41778) and benzoic acid derivatives, are scaffolds frequently explored in the development of cytotoxic agents.

In one study, a compound designated as "compound 2," which is suggested to be a regioisomer of a related oleoyl hybrid, demonstrated notable cytotoxicity. This compound was reported to be highly effective against the aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2, with IC50 values ranging between 10 and 50 µM. It also showed comparable cytotoxic effects to the chemotherapy drug 5-FU in HCT116 colon cancer cells, with a reported IC50 value of 0.34 µM. Importantly, the study noted that the compound was less active against the normal intestinal epithelial cell line HCEC, suggesting a degree of tumor selectivity.

Interactive Data Table: Cytotoxicity of a Related Compound ("compound 2")

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10-50 |

| PC-3 | Pancreatic Cancer | 10-50 |

| HepG2 | Hepatocellular Carcinoma | 10-50 |

| HCT116 | Colon Cancer | 0.34 |

It is critical to note that while these findings are informative, the precise identity of "compound 2" as this compound is not explicitly confirmed in the available literature.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in oncology. wikipedia.org

Direct evidence of this compound inhibiting VEGFR-2 is not currently available. However, research into novel VEGFR-2 inhibitors has explored derivatives that incorporate the 4-chloroaniline (B138754) moiety. For instance, a study on bis( nih.govmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which were synthesized using 4-chloroaniline as a starting material, identified compounds with potent VEGFR-2 inhibitory activity. nih.gov One such derivative demonstrated an IC50 value of 9.4 nM against VEGFR-2. nih.gov This suggests that the 4-chloroaniline structural component can be incorporated into molecules that effectively target the ATP-binding site of VEGFR-2.

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Expression

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, a key process in tumor invasion and metastasis. mdpi.com MMP-9, in particular, is often overexpressed in various cancers and is associated with poor prognosis. mdpi.com

Currently, there is no specific research available that demonstrates the direct inhibition of MMP-9 expression or activity by this compound. While the inhibition of MMPs is an active area of cancer research, with various natural and synthetic compounds being investigated, the effects of this specific benzoic acid derivative have not been reported. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, and the regulation of the cell cycle are fundamental processes that are often dysregulated in cancer. nih.govnih.gov Many anticancer agents exert their effects by inducing apoptosis or causing cell cycle arrest, thereby preventing cancer cell proliferation. researchgate.netfrontiersin.org

There is a lack of specific studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Therefore, no detailed research findings on its potential to trigger these anticancer mechanisms are available.

Inhibition of Histone Deacetylase Enzyme Activity

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org HDAC inhibitors have emerged as a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. mdpi.com

No direct evidence demonstrates that this compound inhibits histone deacetylase activity. However, it is noteworthy that other benzamide derivatives have been investigated as HDAC inhibitors. For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to be a potent inhibitor of class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This indicates that the benzamide scaffold can be a basis for the development of HDAC inhibitors.

Relevance in Castration-Resistant Prostate Cancer (CRPC) Models

Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. nih.govnih.gov The development of new therapeutic agents for CRPC is a significant area of research. researchgate.net

There are currently no published studies that have investigated the efficacy or molecular mechanisms of this compound in preclinical models of castration-resistant prostate cancer.

Antimicrobial Efficacy Studies

While the broader class of anthranilic acid derivatives has been a subject of antimicrobial research, specific data for this compound is largely absent.

Neuroscience and Neurological Disorder Research Applications

The role of this compound in neuroscience and its potential applications in neurological disorder research appear to be uninvestigated in the available literature.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)There is no available research linking this compound to the study of neurodegenerative diseases such as Alzheimer's or Parkinson's. Research into the parent compound, anthranilic acid, suggests a potential role in the kynurenine pathway, which is implicated in cognitive function and may be relevant to conditions like schizophrenia and dementianih.gov. However, this area of research does not specifically involve the 4-chloroanilino derivative.

Due to the absence of specific and detailed research findings for this compound within the requested areas, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. The creation of data tables and detailed research findings is unachievable without the underlying primary research data. Fulfilling the request under these circumstances would require speculation and the inclusion of data from related but distinct compounds, which would violate the explicit instructions provided.

Neurokinin-1 Receptor (NK1R) Interaction

There is currently no available scientific literature detailing any interaction between this compound and the Neurokinin-1 Receptor (NK1R). Research on NK1R antagonists has identified various compounds that block the binding of Substance P, a key neurotransmitter involved in inflammation and pain signaling. However, studies specifically investigating this compound as an antagonist or modulator of NK1R have not been found.

Other Investigational Biological Activities

Antioxidant Properties

No studies have been identified that specifically investigate the antioxidant properties of this compound. The antioxidant potential of various benzoic acid derivatives has been a subject of research, with some compounds showing free radical scavenging capabilities. However, specific data on the capacity of this compound to neutralize reactive oxygen species or to act as an antioxidant in biological systems is not present in the current body of scientific literature.

Wound Healing Promotion and Collagen Synthesis

There is no scientific evidence to suggest that this compound has any effect on wound healing or collagen synthesis. The process of wound repair is complex, involving cellular migration, proliferation, and the deposition of extracellular matrix proteins like collagen. While some benzoic acid derivatives have been explored for their effects on these processes, no research has been published that connects this compound to the promotion of wound healing or the modulation of collagen production.

Structure Activity Relationship Sar and Computational Drug Design

Systematic Structure-Activity Relationship Studies

Systematic SAR studies involve the methodical alteration of a molecule's structure to map out the chemical features essential for its biological activity. For N-arylanthranilic acids, including 2-(4-Chloroanilino)benzoic acid, these studies have been pivotal in identifying the key determinants of their pharmacological effects, particularly their anti-inflammatory properties.

The biological activity of this compound and its analogues is highly sensitive to the nature and position of substituents on both the benzoic acid and the anilino rings. The presence of the chloro group at the 4-position of the anilino ring is a critical feature. Generally, for N-arylanthranilic acids, substituents on the anilino moiety play a significant role in modulating activity.

Research on related N-arylanthranilic acids has shown that the anti-inflammatory activity is often linked to the substitution pattern. For instance, studies on a large series of these compounds have revealed that specific substitution patterns dictate the angle between the planes of the two benzene (B151609) rings, which appears to be a crucial factor for activity.

In the case of anthranilic acid sulfonamide analogs, the nature of the substituent on the benzenesulfonamide (B165840) moiety has been shown to influence bioactivity. For example, derivatives with an electron-withdrawing group like nitro (NO2) at the 4-position of the benzenesulfonamide ring exhibited the highest cytotoxicity against certain cell lines, while also showing antifungal activity. Conversely, other substitutions can lead to antioxidant properties. This highlights the principle that even subtle electronic changes can lead to distinct biological outcomes.

To understand the significance of the 4-chloro substituent, it is insightful to compare the activity of this compound with its structural analogues. The broader class of N-arylanthranilic acids includes several clinically used non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid.

The anti-inflammatory potency of these compounds can be quantitatively compared using biological assays. For instance, the inhibitory concentration (IC50) against enzymes like cyclooxygenase (COX) or the pIC50 (the negative logarithm of the IC50) against other targets can provide a basis for comparison.

| Compound Name | Notes |

| This compound | Subject of this article. |

| Mefenamic acid | A related N-arylanthranilic acid and a known NSAID. |

| Flufenamic acid | A related N-arylanthranilic acid and a known NSAID. |

| Meclofenamic acid | A potent NSAID from the N-arylanthranilic acid class. |

| N-(4-Nitrobenzenesulfonamido)benzoic acid | An analogue with an electron-withdrawing group, showing cytotoxic and antifungal activity. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow scientists to visualize and predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor, at the atomic level.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction, often expressed as a binding affinity or a docking score. A lower binding energy typically indicates a more stable and favorable interaction.

While specific docking studies for this compound are not extensively reported in publicly accessible literature, the general principles of its interaction can be inferred from studies on its parent class of compounds. For N-arylanthranilic acids, the carboxylic acid group is often crucial for anchoring the molecule within the active site of its target enzyme, frequently through interactions with positively charged amino acid residues like arginine.

Beyond predicting binding affinity, molecular docking can elucidate the specific non-covalent interactions that hold a ligand in place within an enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

For a molecule like this compound, the carboxylic acid group would be expected to form strong hydrogen bonds with key residues in the active site of its target. The chloro-substituted phenyl ring and the benzoic acid ring can engage in hydrophobic and pi-stacking interactions with non-polar and aromatic amino acid residues, further stabilizing the complex. The twisted conformation between the two aromatic rings, a known feature of this class of compounds, would also influence how the molecule fits within the three-dimensional space of the active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The best QSAR model from this study incorporated Verloop substituent width parameters (B1 and B3) and the bond dipole moment (μbond), further emphasizing the importance of the steric and electronic properties of the substituents in determining the biological activity of this class of compounds.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of compounds based on their chemical structures. For derivatives of benzoic acid, QSAR studies have successfully established predictive models for various biological activities, including antimicrobial effects. nih.gov These models mathematically correlate molecular structures with observed activities.

For instance, research on 2-chlorobenzoic acid derivatives demonstrated that their antimicrobial activities could be effectively modeled using QSAR. nih.gov The studies revealed that the biological activities were primarily governed by specific structural and electronic properties of the molecules. nih.gov Such predictive models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency, thereby accelerating the drug discovery process.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Identifying the key descriptors that influence biological activity is crucial for understanding SAR. For derivatives related to this compound, several key descriptors have been identified.

Topological Parameters : Studies on 2-chlorobenzoic acid derivatives have shown that their antibacterial and antifungal activities are governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov These indices describe the degree of branching and connectivity within the molecule.

Structural Features : The presence and position of certain atoms or groups are critical. For example, the chlorine atom on the anilino ring is considered a critical feature for the biological activity of some related inhibitors. researchgate.net Crystallographic studies of related chloroanilino benzoic acid structures reveal a significantly twisted conformation, with the dihedral angle between the two aromatic rings being a key structural descriptor. researchgate.netnih.govresearchgate.net This non-planar structure is a result of steric repulsion and influences how the molecule interacts with biological targets. nih.gov

Substituent Effects : The nature of substituents on the aromatic rings plays a decisive role. In some related heterocyclic compounds, a chloro group at the fourth position of a phenyl ring was found to be important for activity. researchgate.net

The table below summarizes key molecular descriptors and their influence on activity for related benzoic acid derivatives.

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

| Topological | Second-order molecular connectivity index (²χ) | Governs antimicrobial activity in 2-chlorobenzoic acid derivatives. nih.gov |

| Topological | Valence second-order molecular connectivity index (²χv) | Governs antimicrobial activity in 2-chlorobenzoic acid derivatives. nih.gov |

| Structural | Dihedral angle between aromatic rings | Defines the molecule's twisted, non-planar conformation. researchgate.netnih.gov |

| Substituent | 4-Chloro substitution | Can be critical for binding to biological targets. researchgate.netresearchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a drug candidate early in the discovery process is essential to reduce late-stage failures. In silico methods provide a rapid and cost-effective way to assess these properties. biointerfaceresearch.com

In Silico ADMET Profiling for Drug Candidate Assessment

Computational tools are widely used to predict the pharmacokinetic profile of drug candidates. mdpi.com For derivatives of benzoic acid, in silico ADMET screening has been successfully applied to evaluate drug-likeness and pharmacokinetic properties. nih.gov These computational studies predict various parameters, including:

Absorption : Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. mdpi.com

Distribution : Permeation of the Blood-Brain Barrier (BBB) is evaluated, which is a critical factor for drugs targeting the central nervous system and for avoiding CNS side effects for peripherally acting drugs. mdpi.com

Drug-Likeness : Compliance with frameworks like Lipinski's Rule of Five, which assesses properties like partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors, is checked to estimate oral bioavailability. mdpi.com

The table below shows a sample of predicted ADMET properties for hypothetical derivatives, illustrating the output of such computational tools.

| Compound | Predicted HIA (%) | Predicted BBB Permeation | Lipinski's Rule Violations |

| Derivative A | > 90% | Negative | 0 |

| Derivative B | > 90% | Positive | 1 |

| Derivative C | < 30% | Negative | 2 |

Computational Toxicology Approaches

In silico toxicology aims to predict the potential toxicity of chemical compounds through computational models. nih.gov This approach allows for the early identification of potentially harmful candidates, guiding the design of safer alternatives. nih.gov

For the this compound scaffold, the 4-chloroaniline (B138754) moiety is of particular interest. Chloroanilines have been associated with renal and hepatic toxicity. nih.gov In vitro studies have shown that 4-chloroaniline can cause toxicity in kidney tissue slices. nih.gov

Computational toxicology models can predict a range of toxicological endpoints, including:

Genotoxicity (e.g., AMES toxicity test prediction) mdpi.com

Carcinogenicity mdpi.com

Hepatotoxicity (liver toxicity) mdpi.com

Nephrotoxicity (kidney toxicity) mdpi.com

These predictive models have become crucial, especially in light of guidelines from regulatory bodies that endorse the use of in silico predictions for assessing the toxicity of chemical impurities. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel hit compounds from large chemical libraries. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. grafiati.com

This model can then be used as a 3D query to search virtual databases containing millions of compounds. mdpi.comresearchgate.net This process, known as virtual screening, filters these vast libraries to identify a smaller, more manageable set of molecules that are most likely to bind to the target of interest. nih.govnih.gov The identified hits can then be acquired or synthesized for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening. researchgate.net

Drug Repurposing and Scaffold Hopping Strategies

Drug Repurposing : This strategy involves identifying new therapeutic uses for existing, approved drugs. nih.gov A key advantage of drug repurposing is that it significantly shortens the drug development timeline and reduces costs, as the safety and pharmacokinetic profiles of these drugs are often already well-established. nih.gov The this compound scaffold, present in various compounds, could be investigated for new activities against different diseases using this approach. nih.gov

Scaffold Hopping : Also known as lead hopping, this medicinal chemistry strategy aims to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. nih.gov The goal is often to improve properties like potency, selectivity, solubility, or metabolic stability, or to find a novel chemical series with better intellectual property potential. mdpi.comdundee.ac.ukniper.gov.in Scaffold hopping can be achieved through various techniques, such as replacing heterocyclic rings, opening or closing rings to alter molecular flexibility, or using topology-based methods. nih.govnamiki-s.co.jp For a molecule like this compound, scaffold hopping could involve replacing the benzoic acid or chloroaniline rings with other bioisosteric groups to generate new lead compounds with improved drug-like properties. mdpi.comniper.gov.in

Preclinical Research and Therapeutic Development of 2 4 Chloroanilino Benzoic Acid Compounds

In Vitro Biological Evaluations

No publicly accessible data from cell-based assays, enzyme inhibition studies, or receptor binding assays for 2-(4-Chloroanilino)benzoic acid were found.

Cell-Based Assays for Efficacy (e.g., IC50 determination)

A thorough search for studies reporting the half-maximal inhibitory concentration (IC50) of this compound against various cell lines did not yield any results. Consequently, no data table on its cytotoxic or other cell-based efficacy can be provided.

Enzyme Inhibition Assays

Information regarding the inhibitory activity of this compound against specific enzymes is not available in the reviewed literature. Research detailing its mechanism of action through enzyme inhibition, including any kinetic studies, remains to be published.

Receptor Binding Studies

No studies investigating the binding affinity of this compound to specific biological receptors were identified. Therefore, its potential as a receptor agonist or antagonist has not been characterized.

In Vivo Pharmacological Studies

There is a lack of published research on the pharmacological effects of this compound in living organisms.

Animal Models of Disease (e.g., inflammatory pain, bacterial infections, cancer)

No completed or ongoing studies using animal models to evaluate the therapeutic potential of this compound in conditions such as inflammatory pain, bacterial infections, or cancer have been reported in the accessible scientific domain.

Evaluation of Therapeutic Efficacy in Living Systems

Consistent with the absence of data from animal models of disease, there are no findings on the therapeutic efficacy of this compound in living systems.

Immunomodulatory Effects in Vivo

Publicly available scientific literature and research databases did not yield specific studies detailing the in vivo immunomodulatory effects of this compound. While research exists on the immunomodulatory properties of broader chemical classes like benzoic acid derivatives, specific data for the target compound, this compound, is not available in the public domain. For instance, studies on mixtures containing benzoic acid have shown effects on inflammation and immune responses in animal models, but these findings cannot be directly attributed to this compound. nih.gov

Pharmacokinetics and Pharmacodynamics

Comprehensive pharmacokinetic and pharmacodynamic data for this compound are not detailed in the accessible public literature. The following subsections address the specific areas of inquiry based on available information.

ADME Profiles

A specific Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound is not available in publicly accessible scientific literature. While ADME studies are crucial for drug development, this information for the specified compound has not been published or is part of proprietary research.

Drug Metabolism Studies

Detailed in vitro or in vivo drug metabolism studies for this compound could not be identified in the public domain. Research into the metabolic pathways, including the identification of major metabolites and the enzymes responsible for its biotransformation, has not been publicly reported.

Drug-Drug Interaction Research

There is no specific information available in the public scientific literature regarding drug-drug interaction research conducted on this compound. While general interaction data exists for benzoic acid and other related derivatives, these cannot be extrapolated to the specific compound . drugbank.comdrugs.comdrugs.com

Targeted Drug Delivery Systems and Nanomedicine Applications

A search of publicly available scientific literature and databases yielded no results on the use of this compound in the development of targeted drug delivery systems or its application in nanomedicine. There are no published studies detailing its encapsulation in nanoparticles, liposomes, or other carriers to enhance its delivery to specific biological targets.

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies and Sustainable Synthesis

The synthesis of 2-(4-chloroanilino)benzoic acid and related fenamic acid derivatives is evolving towards more efficient and environmentally friendly methods. Traditional methods are often being replaced by greener alternatives that emphasize atom economy, reduced energy consumption, and the avoidance of hazardous solvents. ijsrst.com

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique offers significant advantages, such as dramatically reduced reaction times, higher yields, and simpler purification processes compared to conventional heating methods. mdpi.com The use of microwave irradiation is considered an environmentally sustainable approach as it minimizes the use of solvents. mdpi.com

Ultrasound Irradiation: Similar to microwave synthesis, ultrasound-assisted methods can enhance reaction rates and yields, contributing to a more sustainable process. ijsrst.com

Solvent-Free Synthesis: Mechanochemical grinding and other solvent-free techniques are being explored to minimize waste and environmental impact. mdpi.com These methods align with the principles of green chemistry by reducing or eliminating the use of organic solvents. mdpi.comwisdomlib.org

Catalytic Systems: Research into more efficient catalysts, such as copper-based systems for amination reactions, continues to improve the synthesis of N-aryl anthranilic acids. nih.gov For instance, a copper-catalyzed amination protocol has been developed for producing substituted N-aryl anthranilic acids. nih.gov The Buchwald–Hartwig reaction is another significant method used for synthesizing derivatives like 4-(3-chloroanilino)benzoic acid. nih.gov

These advanced methodologies are not only crucial for the cost-effective production of known compounds but also facilitate the creation of novel analogs with potentially improved pharmacological properties.

Exploration of Novel Biological Targets and Polypharmacology

While the primary mechanism of action for many fenamic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a broader spectrum of biological targets. nih.govdrugbank.com This polypharmacological profile opens up new therapeutic possibilities beyond anti-inflammatory applications.

Researchers are actively investigating the interaction of this compound analogs with various other targets, including:

Transient Receptor Potential (TRP) Channels: Mefenamic acid, a related compound, has been shown to selectively block TRPM3 channels, suggesting a role for these compounds in modulating ion channel activity. nih.gov

Aldo-Keto Reductases (AKRs): A derivative, 4-(3-chloroanilino)benzoic acid, has been identified as a potent and selective inhibitor of AKR1C2 and AKR1C3, which are potential therapeutic targets for castration-resistant prostate cancer. nih.gov

Enzymes in Bacterial Metabolism: Some derivatives are being explored as inhibitors of bacterial enzymes like serine acetyltransferase, which could lead to the development of new antibacterial agents. mdpi.com

The ability of these compounds to interact with multiple targets underscores the importance of a systems-level approach to understanding their full therapeutic potential and potential side effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is revolutionizing our understanding of how this compound and its derivatives affect biological systems. nih.gov These high-throughput techniques provide a comprehensive view of the molecular changes that occur in response to drug exposure.

Metabolomics: This approach can identify and quantify the metabolic products of the compound, offering insights into its biotransformation and potential off-target effects. For example, studies on the metabolism of mefenamic acid by cytochrome P450 mutants have provided detailed information on how the drug is processed in the body. nih.gov

Proteomics: By analyzing changes in protein expression levels, proteomics can help to identify the specific proteins and pathways that are modulated by the compound. This can reveal novel mechanisms of action and potential biomarkers of drug response.

Genomics and Transcriptomics: These technologies can uncover how the compound influences gene expression and can help to predict which patient populations are most likely to benefit from treatment. nih.gov

The integration of these different omics datasets provides a powerful framework for a holistic understanding of the compound's biological activity. nih.gov

Biomarker Discovery and Diagnostic Applications

A significant area of future research is the identification of biomarkers that can predict a patient's response to treatment with this compound analogs or serve as diagnostic indicators.

Potential avenues for biomarker discovery include:

Metabolic Signatures: Changes in the metabolic profile of a patient following drug administration could serve as an early indicator of therapeutic efficacy or toxicity.

Proteomic Profiles: Identifying specific proteins whose expression is altered by the compound could lead to the development of diagnostic tests to guide treatment decisions.

Genetic Markers: Variations in genes encoding for drug-metabolizing enzymes or drug targets could help to identify individuals who are more or less likely to respond to the drug.

The development of reliable biomarkers is crucial for personalizing medicine and optimizing therapeutic outcomes.

Considerations for Clinical Translation and Early-Phase Clinical Development

The successful translation of promising this compound analogs from the laboratory to the clinic requires careful consideration of several factors. Early-phase clinical trials play a critical role in this process. nih.gov

Key considerations include:

Pharmacokinetics and Pharmacodynamics: Understanding how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its mechanism of action in the body (pharmacodynamics) is fundamental. carewellpharma.in

Dose-Expansion and Single-Arm Trials: These types of early-phase trials are increasingly used to gather preliminary evidence of a drug's efficacy and safety in targeted patient populations. nih.gov

Patient Selection: Identifying the right patient population for clinical trials based on biomarkers and disease characteristics is essential for demonstrating a drug's benefit. For instance, a clinical trial investigated the potential of mefenamic acid to improve cognitive impairment in prostate cancer patients undergoing androgen deprivation therapy. nih.gov

Careful planning and execution of early-phase clinical trials are paramount for advancing these compounds through the drug development pipeline.

Intellectual Property and Regulatory Science Landscape for Analogues

The development of novel analogs of this compound is intrinsically linked to the landscape of intellectual property and regulatory science.

Patents: Securing patent protection for new chemical entities, synthetic methods, and therapeutic uses is a critical step in the commercialization of new drugs. Patents have been filed for various synthetic methods of related benzoic acid derivatives. google.comgoogle.com

Regulatory Approval: Navigating the regulatory pathways of agencies like the U.S. Food and Drug Administration (FDA) is a complex process that requires robust preclinical and clinical data. The FDA provides guidance and has established processes for the approval of new drugs. nih.govnpra.gov.my

Drug Repurposing: Exploring new uses for existing drugs, a strategy known as drug repurposing, can offer a more streamlined path to regulatory approval. The potential of fenamates for treating neurodegenerative diseases is an example of such an approach. nih.gov

A thorough understanding of the intellectual property and regulatory environment is essential for the successful development and launch of new therapies based on this compound analogs.

Q & A

Q. What experimental methods are used to determine the crystal structure of 2-(4-Chloroanilino)benzoic acid, and how are hydrogen bonds characterized?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Intramolecular hydrogen bonds (e.g., N–H⋯O) and intermolecular interactions are identified through Fourier difference maps and refined with riding models. For example, in 2-amino-4-chlorobenzoic acid, an intramolecular N–H⋯O bond forms an S(6) ring motif, while O–H⋯O bonds create centrosymmetric dimers . Hydrogen bond distances and angles are tabulated (e.g., O2–H1O2⋯O1: 2.663 Å, 169°) to validate molecular packing .

Q. How can researchers optimize the synthesis of this compound derivatives?

Synthetic routes often involve condensation reactions, but optimization requires careful control of stoichiometry, solvent choice, and temperature. For instance, a failed Schiff base synthesis using 2-amino-4-chlorobenzoic acid and salicylaldehyde in ethanol at 70°C resulted in unreacted starting material, highlighting the need for catalysts (e.g., acetic acid) or alternative solvents (e.g., DMF) to drive reactivity . Post-synthesis characterization via NMR, mass spectrometry, and melting point analysis is critical to confirm product identity.

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for chlorinated benzoic acid derivatives, and how are they mitigated?

Chlorine atoms introduce strong electron density, complicating refinement. The SHELX suite addresses this via anisotropic displacement parameters and constraints for Cl atoms. For example, SHELXL’s robust handling of twinned data or high-resolution structures ensures accurate positional and thermal parameter refinement . Challenges like disorder in the chloro-anilino group require partitioning occupancy or applying restraints to bond lengths and angles .

Q. How do intramolecular hydrogen bonds influence the bioactivity or stability of this compound?

Intramolecular hydrogen bonds (e.g., N–H⋯O) enforce planarity, affecting electronic properties and binding affinity. In 2-amino-4-chlorobenzoic acid, the S(6) motif stabilizes the molecule, potentially enhancing its suitability as a pharmacophore in quinazolinone derivatives, which exhibit anticonvulsant or anticancer activity . Computational studies (e.g., DFT) can quantify bond strength and correlate it with experimental stability or reactivity .

Q. How should researchers address contradictions between expected and observed products in derivative synthesis?

Contradictions often stem from side reactions or unoptimized conditions. For example, the unexpected recovery of 2-amino-4-chlorobenzoic acid in a Schiff base reaction suggests competing decomposition pathways or insufficient activation. Researchers should:

- Validate reaction progress via TLC or in-situ IR.

- Explore protective groups for reactive sites (e.g., -NH₂).

- Use high-throughput screening to identify optimal catalysts .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement and validate hydrogen bonds with CrystalExplorer .

- Synthesis : Employ LC-MS (e.g., Creative Proteomics’ platform) to track reaction intermediates and byproducts .

- Bioactivity Screening : Leverage docking studies to predict interactions between this compound derivatives and target enzymes (e.g., prolyl hydroxylases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.